![molecular formula C17H17N3O2 B2635634 (E)-3-苯基-1-(3-(吡啶-3-yloxy)吡咯烷-1-基)丙-2-烯-1-酮 CAS No. 2035023-22-2](/img/structure/B2635634.png)
(E)-3-苯基-1-(3-(吡啶-3-yloxy)吡咯烷-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one” is a complex organic compound that contains several functional groups and rings. It has a phenyl group, a pyrrolidine ring, a pyridazine ring, and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the pyrrolidine ring, which is a type of non-aromatic heterocycle, and the phenyl group, which is a type of aromatic hydrocarbon, could have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine and pyridazine rings in this compound might make it more polar, affecting its solubility in different solvents .科学研究应用
合成和生物学评估
研究人员已合成该化合物的各种衍生物,并考察了它们的生物活性,包括抗真菌、抗分枝杆菌和光合抑制活性。例如,Opletalová 等人(2006 年)报告了 (E)-3-(硝基苯基)-1-(吡嗪-2-基)丙-2-烯-1-酮的合成和评估,重点介绍了它们对结核分枝杆菌的显着活性和对真菌病原体的中等活性,表明硝基取代化合物在抗分枝杆菌和抗真菌应用中优于羟基化类似物 (Opletalová 等人,2006 年)。
抗菌筛选
其他研究专注于类似化合物的抗菌特性。例如,Ashok 等人(2014 年)详细介绍了 (E)-1-芳基-3-[2-(吡咯烷-1-基)喹啉-3-基]丙-2-烯-1-酮的超声和微波辅助合成及其对细菌和真菌菌株的功效,展示了这些化合物在抗菌应用中的效用 (Ashok 等人,2014 年)。
抗癌活性和分子对接研究
最近的研究还深入探讨了吡啶并酮衍生物的抗癌潜力,这些研究采用分子对接来预测与靶蛋白的相互作用。Mehvish 和 Kumar(2022 年)旨在合成一系列 3(2H)-one 吡啶并酮衍生物,通过体外试验和分子对接评估它们的抗氧化活性和潜在的抗癌作用,为未来的药物开发指明了有希望的方向 (Mehvish 和 Kumar,2022 年)。
降压和抗心律失常作用
还研究了相关化合物的血管活性。Malawska 等人(2002 年)合成了一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物,评估了它们的电生理、抗心律失常和降压活性。他们的研究结果强调了几种具有显着抗心律失常和降压活性的化合物,表明它们与它们的 α-肾上腺素能溶解特性有关 (Malawska 等人,2002 年)。
作用机制
未来方向
属性
IUPAC Name |
(E)-3-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(9-8-14-5-2-1-3-6-14)20-12-10-15(13-20)22-16-7-4-11-18-19-16/h1-9,11,15H,10,12-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHAFJCWLSAAGE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。